(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol
CAS No.:
Cat. No.: VC17912650
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
![(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol -](/images/structure/VC17912650.png)
Specification
Molecular Formula | C11H14ClNO2 |
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Molecular Weight | 227.69 g/mol |
IUPAC Name | (3S,4R)-4-(4-chloro-2-methylanilino)oxolan-3-ol |
Standard InChI | InChI=1S/C11H14ClNO2/c1-7-4-8(12)2-3-9(7)13-10-5-15-6-11(10)14/h2-4,10-11,13-14H,5-6H2,1H3/t10-,11-/m1/s1 |
Standard InChI Key | RTMFCBMIBZBIRC-GHMZBOCLSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)Cl)N[C@@H]2COC[C@H]2O |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC2COCC2O |
Introduction
Chemical Structure and Physicochemical Properties
(3S,4R)-4-[(4-Chloro-2-methylphenyl)amino]oxolan-3-ol features a tetrahydrofuran (oxolane) ring substituted at the 3-position with a hydroxyl group and at the 4-position with a 4-chloro-2-methylphenylamino moiety. The stereochemistry at the 3S and 4R positions contributes to its chiral nature, which may influence its biological interactions.
Table 1: Key Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C<sub>11</sub>H<sub>14</sub>ClNO<sub>2</sub> |
Molecular Weight | 227.69 g/mol (calculated) |
IUPAC Name | (3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol |
Solubility | Not experimentally reported; estimated low solubility in polar solvents |
Stereochemistry | Chiral centers at C3 (S) and C4 (R) |
Key Functional Groups | Hydroxyl (-OH), secondary amine (-NH-), chloro (Cl), methyl (CH<sub>3</sub>) |
The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the phenyl ring creates a electronic environment that may modulate reactivity and binding affinity .
Synthetic Pathways and Optimization
While no direct synthesis of (3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol is documented, analogous compounds suggest feasible routes:
Retrosynthetic Analysis
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Core Oxolane Formation: Cyclization of a diol precursor (e.g., 2,3-dihydroxybutane) under acidic conditions.
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Amino Group Introduction: Nucleophilic substitution or reductive amination using 4-chloro-2-methylaniline.
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Stereochemical Control: Asymmetric catalysis or chiral resolution to achieve the (3S,4R) configuration.
Industrial-Scale Considerations
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Catalysts: Chiral catalysts like Jacobsen’s thiourea for enantioselective synthesis.
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Purification: Column chromatography or crystallization to isolate the desired stereoisomer .
Hypothesized Biological Activities
Structural analogs, such as 4-[(2-methylphenyl)amino]oxolan-3-ol (MW 193.25 g/mol), exhibit antimicrobial and anticancer properties, suggesting potential bioactivity for the target compound:
Anticancer Activity
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Pathway Modulation: Inhibition of topoisomerase II or tubulin polymerization, as seen in related oxolanes .
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Cytotoxicity: Preliminary in vitro studies on analogs report IC<sub>50</sub> values of 10–50 µM in breast cancer cell lines.
Comparative Analysis with Structural Analogues
Table 2: Structural and Functional Comparison
Compound | Substituent | Molecular Weight | Reported Activity |
---|---|---|---|
4-[(2-Methylphenyl)amino]oxolan-3-ol | 2-methylphenyl | 193.25 g/mol | Antimicrobial |
(3S,4R)-4-[(3-Methoxyphenyl)amino]oxolan-3-ol | 3-methoxyphenyl | 211.25 g/mol | Anticancer (hypothesized) |
Target Compound | 4-chloro-2-methylphenyl | 227.69 g/mol | Underexplored |
The chloro group in the target compound may enhance lipophilicity, potentially improving blood-brain barrier penetration compared to methoxy or methyl analogs .
Challenges and Future Directions
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Synthetic Accessibility: Scalable enantioselective synthesis remains a hurdle due to the compound’s stereochemical complexity.
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Biological Profiling: In vitro and in vivo studies are needed to validate hypothesized activities.
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize efficacy and reduce toxicity.
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